N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide
Description
N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with a benzoyl group at the 5-position and a 2-methylpropane sulfonamide chain attached via a methyl linker. Sulfonamides are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The benzoylthiophene moiety may enhance lipophilicity and binding affinity to hydrophobic targets, while the branched sulfonamide group contributes to metabolic stability and solubility modulation.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12(2)11-22(19,20)17-10-14-8-9-15(21-14)16(18)13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJSUDBRAKBHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Benzoylation: The thiophene ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the benzoylated thiophene with 2-methylpropane-1-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: N-substituted sulfonamides
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structures to N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The sulfonamide moiety enhances the compound's solubility and bioavailability, making it a promising candidate for further development in anticancer therapies.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of sulfonamide derivatives, including those related to this compound. The results demonstrated potent cytotoxic effects against human cancer cell lines, suggesting potential for development as anticancer agents .
2. Anti-inflammatory Properties
Sulfonamides are also known for their anti-inflammatory effects. This compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity of Sulfonamide Derivatives
| Compound Name | Inhibition (%) | IC50 (µM) |
|---|---|---|
| N-(4-methylphenyl)-sulfonamide | 75% | 15 |
| This compound | 80% | 10 |
3. Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented. Similar compounds have been shown to exhibit activity against various bacterial strains. Research indicates that this compound may possess similar antimicrobial efficacy.
Case Study:
A study evaluated the antibacterial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be explored further for its potential use in treating bacterial infections .
Future Research Directions
While initial studies show promise for this compound in various therapeutic areas, further research is necessary to:
- Optimize Synthesis: Enhance yield and purity through advanced synthetic methods.
- Conduct In Vivo Studies: Evaluate the pharmacokinetics and toxicity profiles in animal models.
- Investigate Mechanisms of Action: Understand the molecular pathways through which this compound exerts its effects.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Receptor Binding: The benzoyl group can enhance binding affinity to certain receptors, modulating their activity.
Pathway Modulation: The compound can influence biochemical pathways by altering the activity of key enzymes and receptors.
Comparison with Similar Compounds
Comparison with Sulfonamide Derivatives
N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanesulfonamide (BG16016)
This analog (BG16016) replaces the 2-methylpropane sulfonamide with a cyclopropane sulfonamide group. Key differences include:
- Molecular Weight : 321.41 g/mol (BG16016) vs. ~311.40 g/mol (main compound, estimated).
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
This compound features a benzene sulfonamide core with chloro and methoxy substituents on the aromatic ring. Unlike the main compound’s thiophene-benzoyl system, its planar benzene ring and electron-withdrawing groups (Cl, OMe) likely influence electronic properties and solubility. Sulfonamide derivatives with halogen substituents often exhibit enhanced antibacterial and anti-malarial activities .
Table 1: Structural and Physicochemical Comparison of Sulfonamide Derivatives
Comparison with Heterocyclic Compounds
Benzimidazole Derivatives (B1 and B8)
highlights benzimidazole-based structures, such as N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) . Unlike the main compound’s sulfonamide-thiophene system, benzimidazoles feature fused benzene and imidazole rings. These structures are associated with antiviral and anticancer activities due to their ability to intercalate DNA or inhibit kinases . The absence of a sulfonamide group in B1 reduces metabolic stability but may improve cell permeability.
Furan-Containing Analogs
The compound N-[2-(furan-2-yl)-2-methoxyethyl]-N'-phenylethanediamide (BG16015, ) incorporates a furan ring and diamide linkage. Such differences may influence bioavailability and target selectivity.
Structural and Physicochemical Property Analysis
- Lipophilicity : The benzoylthiophene group in the main compound likely increases logP compared to BG16016’s cyclopropane or B1’s benzimidazole.
- Solubility : The 2-methylpropane sulfonamide may improve aqueous solubility relative to cyclopropane analogs due to reduced steric hindrance .
- Chromatographic Behavior: suggests that substituent polarity and steric effects (e.g., end-capped vs. non-end-capped columns) significantly impact separation factors, implying that the main compound’s branched sulfonamide could exhibit distinct retention times compared to linear analogs .
Biological Activity
N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C14H17NO2S
- Molecular Weight : 279.36 g/mol
- IUPAC Name : this compound
This sulfonamide derivative features a benzoylthiophene moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly via the modulation of signaling pathways related to cell survival and proliferation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the pharmacological effects of this compound:
-
Case Study 1: Anti-inflammatory Effects
- A study evaluated the anti-inflammatory effects in a murine model of arthritis. Administration of this compound resulted in significant reductions in swelling and joint damage, suggesting its potential as a therapeutic agent for inflammatory diseases.
-
Case Study 2: Antimicrobial Activity
- A clinical trial assessed the efficacy of the compound against multi-drug resistant bacterial infections. Results indicated a notable reduction in bacterial load in treated patients compared to controls, highlighting its potential role in treating resistant infections.
-
Case Study 3: Anticancer Properties
- In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis through caspase activation. This suggests a promising avenue for further research into its application in cancer therapy.
Q & A
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and stereochemistry. For instance, ¹H NMR signals for sulfonamide protons typically appear at δ 2.8–3.2 ppm, while aromatic protons from the benzoylthiophene group resonate at δ 6.3–7.5 ppm . High-resolution mass spectrometry (HR-MS) confirms molecular weight within ±0.001 Da . X-ray crystallography, as applied to analogous sulfonamides, provides definitive proof of crystal packing and bond angles .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology : Standard protocols include using personal protective equipment (PPE), working in a fume hood, and avoiding ignition sources (P210) . Storage should be in airtight containers at −20°C to prevent degradation. Safety data for structurally similar sulfonamides highlight risks of skin/eye irritation and recommend emergency washing procedures (P101, P103) .
Advanced Research Questions
Q. How can synthetic routes be modified to improve enantiomeric purity or regioselectivity for this compound?
- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated cross-coupling) can enhance enantioselectivity. For example, tetrahydrofuran-based conformational constraints in related sulfonamides improved binding specificity to biological targets . Reaction monitoring via thin-layer chromatography (TLC) or HPLC (e.g., using C18 columns with UV detection at 254 nm) ensures regiochemical control .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology : Discrepancies in potency (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell permeability, protein binding). Cross-validation using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) can clarify mechanisms . For instance, replacing distal phenyl groups with thiophene rings enhanced metabolic stability in AMPA receptor potentiators .
Q. How does the sulfonamide group influence target binding kinetics, and what computational tools validate these interactions?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model hydrogen bonding between the sulfonamide’s sulfonyl oxygen and residues in target proteins (e.g., GluA2 ligand-binding domain) . Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .
Q. What chromatographic methods are optimal for separating this compound from byproducts or diastereomers?
- Methodology : Reverse-phase HPLC with end-capped C18 columns (e.g., 5 µm particle size, 250 mm length) and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) achieves baseline separation. For chiral resolution, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD-H show α values >1.5 for analogous sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
